molecular formula C6H7N3O3 B12272357 (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

Cat. No.: B12272357
M. Wt: 169.14 g/mol
InChI Key: XYXYALXHEHBWMU-VKHMYHEASA-N
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Description

(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-c][1,2,4]triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization and oxidation steps.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases or conditions that involve specific molecular targets.

Industry: In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the creation of polymers or other materials with specific characteristics.

Mechanism of Action

The mechanism of action of (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects. The specific pathways involved depend on the context in which the compound is used, such as in biological or medicinal applications.

Comparison with Similar Compounds

Uniqueness: (5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Biological Activity

(5S)-3-Oxo-2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid (CAS: 874960-31-3) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₇N₃O₃
  • Molecular Weight : 169.14 g/mol
  • IUPAC Name : this compound
  • CAS Number : 874960-31-3
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to function as an enzyme inhibitor, potentially modulating the activity of enzymes involved in various biological processes . The compound's structure allows it to fit into enzyme active sites effectively, thus inhibiting their function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • A derivative was tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain synthesized compounds exhibited significant cytotoxic effects compared to standard treatments like Doxorubicin .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-715
Compound BMCF-720
DoxorubicinMCF-70.0076

Angiotensin Converting Enzyme (ACE) Inhibition

Another area of research involves the potential of this compound as an ACE inhibitor. Analogues have shown varying degrees of inhibition:

  • The original compound demonstrated an IC50 value significantly lower than many analogues tested .

Table 2: ACE Inhibition Potency

Compound NameIC50 (µM)Reference
Original Compound0.07
Analogue A100
Analogue B1.6

Synthesis and Preparation

The synthesis of this compound typically involves cyclization reactions utilizing hydrazine and other precursors under controlled conditions. This process ensures high purity and yield suitable for biological testing .

Synthetic Route Overview

  • Starting Materials : Hydrazine and appropriate carbonyl compounds.
  • Reaction Conditions : Controlled temperature and pH.
  • Purification : Crystallization or chromatography techniques to achieve desired purity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several derivatives of the compound against various cancer cell lines. The results indicated that specific modifications to the triazole ring enhanced cytotoxicity against breast cancer cells significantly.

Case Study 2: Cardiovascular Implications

Research on ACE inhibitors derived from similar structures has shown promise in managing hypertension and related cardiovascular conditions. The implications for this compound suggest potential therapeutic applications in cardiovascular health.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

(5S)-3-oxo-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid

InChI

InChI=1S/C6H7N3O3/c10-5(11)3-1-2-4-7-8-6(12)9(3)4/h3H,1-2H2,(H,8,12)(H,10,11)/t3-/m0/s1

InChI Key

XYXYALXHEHBWMU-VKHMYHEASA-N

Isomeric SMILES

C1CC2=NNC(=O)N2[C@@H]1C(=O)O

Canonical SMILES

C1CC2=NNC(=O)N2C1C(=O)O

Origin of Product

United States

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